N-{[3-(4-Chlorophenyl)-1H-pyrazol-4-YL]methyl}-1-methyl-1,3-benzodiazol-2-amine
Description
N-{[3-(4-Chlorophenyl)-1H-pyrazol-4-YL]methyl}-1-methyl-1,3-benzodiazol-2-amine is a complex organic compound that features a combination of pyrazole and benzodiazole rings
Properties
Molecular Formula |
C18H16ClN5 |
|---|---|
Molecular Weight |
337.8 g/mol |
IUPAC Name |
N-[[5-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl]-1-methylbenzimidazol-2-amine |
InChI |
InChI=1S/C18H16ClN5/c1-24-16-5-3-2-4-15(16)22-18(24)20-10-13-11-21-23-17(13)12-6-8-14(19)9-7-12/h2-9,11H,10H2,1H3,(H,20,22)(H,21,23) |
InChI Key |
LRKGPVWNDFLOLD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1NCC3=C(NN=C3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(4-Chlorophenyl)-1H-pyrazol-4-YL]methyl}-1-methyl-1,3-benzodiazol-2-amine typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with 1-methyl-1,3-benzodiazole-2-amine under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like methanol or ethanol and catalysts such as acids or bases to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(4-Chlorophenyl)-1H-pyrazol-4-YL]methyl}-1-methyl-1,3-benzodiazol-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for bromination reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-{[3-(4-Chlorophenyl)-1H-pyrazol-4-YL]methyl}-1-methyl-1,3-benzodiazol-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-{[3-(4-Chlorophenyl)-1H-pyrazol-4-YL]methyl}-1-methyl-1,3-benzodiazol-2-amine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- **N-{[3-(4-Bromophenyl)-1H-pyrazol-4-YL]methyl}-1-methyl-1,3-benzodiazol-2-amine
- **N-{[3-(4-Fluorophenyl)-1H-pyrazol-4-YL]methyl}-1-methyl-1,3-benzodiazol-2-amine
Uniqueness
N-{[3-(4-Chlorophenyl)-1H-pyrazol-4-YL]methyl}-1-methyl-1,3-benzodiazol-2-amine is unique due to the presence of the 4-chlorophenyl group, which can influence its chemical reactivity and biological activity. This makes it distinct from its analogs with different substituents on the phenyl ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
